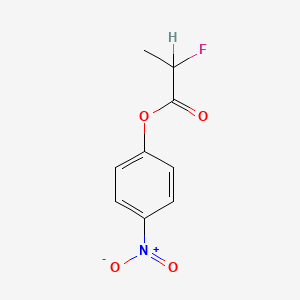

4-Nitrophenyl 2-fluoropropionate

Description

Significance of Activated Esters in Advanced Organic Synthesis and Bioconjugation Research

Activated esters are a class of carboxylic acid derivatives designed to be highly reactive towards nucleophiles, particularly amines, to form stable amide bonds. This reactivity makes them indispensable tools in organic synthesis and especially in the field of bioconjugation, where mild reaction conditions are paramount to preserve the structure and function of biomolecules like proteins and peptides. lumiprobe.comnih.gov

The "activation" of the ester is achieved by attaching an electron-withdrawing group to the alcohol portion of the ester, which makes the carbonyl carbon more electrophilic and the ester group a better leaving group. semanticscholar.org Among the most commonly used activated esters in bioconjugation are N-hydroxysuccinimide (NHS) esters. lumiprobe.comacs.org These are favored for their relatively good stability in aqueous solutions compared to other esters and their efficiency in labeling primary and secondary amino groups found on lysine (B10760008) residues and the N-terminus of proteins. lumiprobe.comnih.gov

4-Nitrophenyl (PNP) esters, such as 4-Nitrophenyl 2-fluoropropionate, represent another important class of activated esters. nih.govnih.gov The 4-nitrophenoxy group is an excellent leaving group, facilitating the acylation of biomolecules. nih.gov Research has shown that PNP-activated esters can be superior synthons for certain applications, such as the indirect radiolabeling of biomolecules. nih.govrsc.org They have been demonstrated to offer advantages in stability and yield under specific conditions compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters. nih.govrsc.org The choice between different activated esters often depends on factors like the desired reactivity, stability to hydrolysis, and the specific solvent system being used. researchgate.net

Academic Relevance of Fluorinated Organic Compounds in Chemical and Medicinal Sciences

The introduction of fluorine into organic molecules has become a powerful and widely adopted strategy in medicinal and chemical sciences. tandfonline.comwikipedia.org The unique properties of the fluorine atom—its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for strategic molecular modifications that can profoundly enhance a compound's properties. tandfonline.comnih.govacs.orgnih.gov

In medicinal chemistry, fluorination is used to improve several pharmacokinetic and physicochemical parameters:

Metabolic Stability: The C-F bond is the strongest single bond to carbon, making it resistant to cleavage by metabolic enzymes. nih.govacs.orgnih.gov This can increase the half-life and bioavailability of a drug. tandfonline.com

Binding Affinity: Fluorine can enhance the binding of a ligand to its target protein through favorable electrostatic interactions or by influencing the polarity of nearby functional groups. tandfonline.com

Physicochemical Properties: As the most electronegative element, fluorine's introduction alters a molecule's electron distribution, which can impact its acidity (pKa), dipole moment, and membrane permeability. tandfonline.comacs.org

An estimated 20% of all pharmaceuticals contain fluorine, a testament to its impact on drug design. nih.govtaylorandfrancis.com Beyond pharmaceuticals, fluorinated compounds have diverse applications as agrochemicals, refrigerants, and specialized reagents in organic synthesis. wikipedia.org

Overview of this compound as a Versatile Research Tool and Precursor

This compound (NFP) is a chemical compound that uniquely combines the features of an activated ester with those of a fluorinated organic molecule. ontosight.aisigmaaldrich.com It is the ester of 4-nitrophenol (B140041) and 2-fluoropropionic acid. ontosight.ai This structure makes it a valuable and versatile tool in biochemical and pharmacological research.

One of its primary roles is as a prosthetic group for radiolabeling, particularly for Positron Emission Tomography (PET) imaging. The radioisotope Fluorine-18 (B77423) (¹⁸F) is often incorporated into the 2-fluoropropionate moiety to create ¹⁸F-NFP. nih.gov This ¹⁸F-labeled synthon can then be used to label peptides and other biomolecules through its activated ester function, which readily reacts with amine groups. nih.govnih.gov This method provides a rapid, one-step approach for preparing ¹⁸F-labeled radiopharmaceuticals. rsc.orgnih.gov

Furthermore, this compound serves as a probe for studying enzyme activity. ontosight.ai It is used as a substrate in assays for serine hydrolases and other esterases, which are critical enzymes in processes like lipid metabolism and signal transduction. ontosight.ai When the ester bond is cleaved by an enzyme, it releases 4-nitrophenol, a yellow compound that can be easily detected and quantified by spectrophotometry, allowing researchers to study enzyme kinetics and inhibition. semanticscholar.orgontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and properties of the compound.

| Property | Value | Source |

| IUPAC Name | 4-nitrophenyl 2-fluoropropanoate | sigmaaldrich.com |

| CAS Number | 178181-33-4 | sigmaaldrich.com |

| Molecular Formula | C₉H₈FNO₄ | sigmaaldrich.com |

| Molecular Weight | 213.17 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI Key | PWHWEEINSXYFAE-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Comparison of Commonly Used Activated Esters in Bioconjugation This table provides a comparative overview of different activated esters used for amine modification.

| Activated Ester | Common Abbreviation | Key Features | Source |

| N-Hydroxysuccinimide ester | NHS ester | Widely used; good stability in aqueous buffers at neutral or slightly acidic pH; half-life decreases rapidly as pH rises above 8. | lumiprobe.comresearchgate.net |

| 2,3,5,6-Tetrafluorophenyl ester | TFP ester | More resistant to hydrolysis in aqueous solutions than NHS esters; often used as an alternative when greater stability is needed. | nih.govresearchgate.net |

| 4-Nitrophenyl ester | PNP ester | Good leaving group; demonstrated superiority in stability and yield for one-step radiofluorination compared to TFP esters. | nih.govrsc.orgrsc.org |

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHWEEINSXYFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939047 | |

| Record name | 4-Nitrophenyl 2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178181-33-4 | |

| Record name | 4-Nitrophenyl 2-fluoropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178181334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Radiosynthetic Pathways for 4 Nitrophenyl 2 Fluoropropionate

Established Laboratory-Scale Synthetic Routes for Non-Radiolabeled Analogs

The synthesis of non-radiolabeled 4-nitrophenyl 2-fluoropropionate primarily involves the formation of an ester linkage between 2-fluoropropionic acid and 4-nitrophenol (B140041). Various standard esterification protocols can be employed to achieve this transformation.

Standard esterification methods can be adapted for the synthesis of this compound from 2-fluoropropionic acid and 4-nitrophenol. One common approach involves the activation of the carboxylic acid group of 2-fluoropropionic acid to facilitate nucleophilic attack by the hydroxyl group of 4-nitrophenol.

A typical method is the use of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds by the formation of a reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide, which is then readily attacked by the alcohol.

Alternatively, 2-fluoropropionic acid can be converted to its more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-fluoropropionyl chloride can then be reacted with 4-nitrophenol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to yield the desired ester. This method generally provides high yields due to the high reactivity of the acyl chloride.

Another effective method for the synthesis of 4-nitrophenyl esters is the use of bis(4-nitrophenyl) carbonate. This reagent reacts with a carboxylic acid in the presence of a base to form the corresponding 4-nitrophenyl ester, offering a controlled and reliable pathway for the synthesis.

The synthesis of enantiomerically pure this compound requires the use of stereoselective fluorination methods or the resolution of a racemic mixture. Asymmetric fluorination has become a powerful tool in organic synthesis for the preparation of chiral fluorine-containing molecules.

For the synthesis of enantiomerically enriched 2-fluoropropionic acid derivatives, several strategies can be employed. One approach involves the asymmetric fluorination of a prochiral precursor. For instance, the use of chiral fluorinating reagents, such as N-fluorosulfonimides in combination with a chiral catalyst, can introduce fluorine in a stereoselective manner. Highly regio- and stereoselective fluorination of chiral enamides has been described, which, after further transformations, could lead to chiral α-fluoro acids or their derivatives nih.gov.

Another strategy is the use of biocatalysis. Ene reductases have been shown to catalyze the asymmetric reduction of α-fluoroenones and α-fluoroenoates, providing access to enantioenriched α-fluoroesters chemrxiv.org. Such enzymatic methods offer high enantioselectivity under mild reaction conditions.

Once an enantiomerically pure 2-fluoropropionic acid is obtained, it can be esterified with 4-nitrophenol using the methods described in section 2.1.1, preserving the stereochemical integrity at the chiral center.

Comparative Studies of Activated Ester Precursors in Radiofluorination Chemistry

The selection of an appropriate activated ester precursor is a critical determinant for the success of radiofluorination reactions, particularly in the synthesis of PET (Positron Emission Tomography) tracers. These precursors, often referred to as prosthetic groups, facilitate the introduction of the fluorine-18 (B77423) (¹⁸F) isotope into biomolecules. The ideal activated ester should exhibit high reactivity towards nucleophiles, stability under the reaction conditions, and lead to high radiochemical yields. This section delves into a comparative analysis of 4-nitrophenyl (PNP) esters and other activated esters, with a particular focus on 2,3,5,6-tetrafluorophenyl (TFP) esters, and investigates their relative acylation behavior and reaction kinetics.

Assessment of 4-Nitrophenyl (PNP) Esters Versus Other Activated Esters (e.g., 2,3,5,6-Tetrafluorophenyl (TFP) Esters)

The use of ¹⁸F-labeled activated esters is a standard methodology for the indirect radiolabeling of biomolecules. rsc.org However, the preparation of these synthons can be a complex, multi-step process. rsc.org Recent research has focused on simplifying this process, with studies indicating that 4-nitrophenyl (PNP) activated esters are particularly effective for rapidly preparing ¹⁸F-labeled acylation synthons in a single step. rsc.orgnih.govnih.gov

A direct comparison between PNP esters and the commonly utilized 2,3,5,6-tetrafluorophenyl (TFP) esters under direct radiofluorination conditions has demonstrated the superiority of the PNP variants. rsc.orgnih.gov For instance, the one-step radiosynthesis of 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) from 4-nitrophenyl 2-bromopropionate has been achieved with a decay-corrected radiochemical yield of 26.2% ± 2.2% in just 45 minutes. nih.gov This improved synthesis of [¹⁸F]NFP has been successfully applied to the preparation of complex biomolecules, such as [¹⁸F]GalactoRGD, with high specific activity. nih.gov

In a comparative study, PNP esters of [¹⁸F]fluoronicotinate and [¹⁸F]fluorobenzoate were successfully formed under direct radiofluorination conditions at elevated temperatures. rsc.org In contrast, their TFP counterparts, TFP-nicotinate and TFP-benzoate, were found to be less tolerant of these conditions. rsc.org The stability of the PNP esters renders them more effective for acylation when compared to the TFP esters. rsc.org For example, the TFP ester [¹⁸F]2 was observed to undergo complete hydrolysis in less than one hour in DMSO at room temperature, whereas the PNP esters [¹⁸F]20 and [¹⁸F]21 showed remarkable stability with no detectable hydrolysis over nine hours. rsc.org

The following table summarizes the comparative stability of PNP and TFP activated esters in DMSO at room temperature.

| Compound | Activated Ester Type | Time (hours) | Hydrolysis (%) |

| [¹⁸F]2 | TFP | < 1 | 100 |

| [¹⁸F]20 | PNP | 9 | 0 |

| [¹⁸F]21 | PNP | 9 | 0 |

This table illustrates the superior stability of PNP esters over TFP esters under the specified conditions.

Investigation of Relative Acylation Behavior and Reaction Kinetics

The acylation behavior and reaction kinetics of activated esters are paramount for their successful application in radiolabeling. Studies have shown that PNP esters exhibit favorable acylation kinetics. rsc.orgnih.govresearchgate.net The superiority of PNP esters as activated intermediates for the direct [¹⁸F]fluoroacylation of biomolecules is highlighted by their relative stability, which facilitates more efficient reactions. nih.gov

In a direct comparison of acylation performance, PNP esters demonstrated more consistent and higher yields of amidated products compared to TFP esters. nih.gov For example, the PNP esters [¹⁸F]20 and [¹⁸F]21 resulted in 93–100% yields of the amidated products [¹⁸F]23 and [¹⁸F]24 respectively, when reacting with a 9.2 mM concentration of benzylamine (B48309). nih.gov Under the same conditions, the TFP ester [¹⁸F]2 yielded a lower 73% of the amidated product [¹⁸F]23 . nih.gov This trend was also observed at lower concentrations of benzylamine (0.14 mM), where the PNP esters still provided 5–13% yields, while the TFP ester yielded only 10% and with less consistency. nih.gov

The application of these PNP ester synthons to the direct radiolabeling of a c(RGDyK) peptide further underscores their efficacy. Both [¹⁸F]20 and [¹⁸F]21 were quantitatively consumed within 10 minutes at room temperature to form the corresponding radiolabeled peptides with high molar activity and radiochemical purity exceeding 98%. nih.gov

The following table provides a comparative overview of the acylation yields of PNP and TFP esters with benzylamine.

| Activated Ester | Benzylamine Concentration (mM) | Amide Product | Yield (%) |

| [¹⁸F]20 (PNP) | 9.2 | [¹⁸F]23 | 93-100 |

| [¹⁸F]21 (PNP) | 9.2 | [¹⁸F]24 | 93-100 |

| [¹⁸F]2 (TFP) | 9.2 | [¹⁸F]23 | 73 |

| [¹⁸F]20 (PNP) | 0.14 | [¹⁸F]23 | 5-13 |

| [¹⁸F]21 (PNP) | 0.14 | [¹⁸F]24 | 5-13 |

| [¹⁸F]2 (TFP) | 0.14 | [¹⁸F]23 | 10 |

This table highlights the more efficient acylation behavior of PNP esters compared to TFP esters at different substrate concentrations.

Reactivity Profiles and Mechanistic Investigations of 4 Nitrophenyl 2 Fluoropropionate

Studies on Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters like 4-nitrophenyl 2-fluoropropionate. libretexts.org This class of reaction involves the replacement of a leaving group attached to the acyl carbon with a nucleophile. The process is not a single-step displacement like an SN2 reaction; instead, it proceeds through a well-established two-step mechanism known as addition-elimination. masterorganicchemistry.comlibretexts.org In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgmdpi.com This intermediate is typically unstable and rapidly collapses, reforming the carbon-oxygen double bond and expelling the most stable (i.e., the least basic) substituent as a leaving group. libretexts.orgmasterorganicchemistry.com

The rate and favorability of a nucleophilic acyl substitution reaction are critically dependent on the ability of the substituent to depart from the tetrahedral intermediate. This departing fragment is known as the leaving group or nucleofuge. nih.gov An essential principle governing this process is that weaker bases are better leaving groups. masterorganicchemistry.comyoutube.com

The 4-nitrophenoxy moiety in this compound is an excellent leaving group. Its efficacy stems from the electronic properties of the 4-nitrophenol (B140041) conjugate acid, which has a pKa of approximately 7.14. researchgate.net This makes the corresponding 4-nitrophenoxide anion a relatively weak base, and therefore a stable species upon departure. The stability is conferred by the potent electron-withdrawing nitro group (-NO₂) at the para position, which delocalizes the negative charge of the phenoxide ion through resonance, thereby stabilizing the departing anion. nih.gov

The enhanced reactivity imparted by this leaving group is significant. For instance, aryl esters are generally more reactive in hydrolysis than their alkyl ester counterparts. chemrxiv.org The reactivity of esters with p-nitrophenoxide as a leaving group is substantially higher than those with less acidic phenol (B47542) derivatives. This high reactivity allows reactions to proceed under mild conditions. emerginginvestigators.org A practical advantage of using the 4-nitrophenyl group in kinetic studies is the formation of the 4-nitrophenolate (B89219) anion as a product. This ion has a distinct yellow color and a strong absorbance around 400 nm, enabling the progress of the reaction to be easily monitored in real-time using UV-Vis spectrophotometry. chemrxiv.orgemerginginvestigators.org

Table 1: Comparison of Leaving Group Basicity and Reactivity

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Basicity | Relative Reactivity as Leaving Group |

|---|---|---|---|---|

| Cl⁻ | HCl | ~ -7 | Very Weak | Very High |

| RCOO⁻ | RCOOH | ~ 4-5 | Weak | High |

| 4-NO₂PhO⁻ | 4-Nitrophenol | ~ 7.14 researchgate.net | Moderate | Moderate-High |

| RS⁻ | RSH | ~ 10-11 | Moderate-Strong | Moderate-Low |

| RO⁻ | ROH | ~ 16-18 | Strong | Low |

The reactivity of the ester is not solely determined by the leaving group; the structure of the acyl portion also plays a crucial role. The substitution of a fluorine atom at the C-2 position (the α-carbon) of the propionate (B1217596) moiety introduces significant electronic and steric effects.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of approximately 1.47 Å. This is only slightly larger than hydrogen (1.20 Å) and significantly smaller than a methyl group (~2.0 Å). acs.org Therefore, the 2-fluoro substituent does not present a major steric barrier to the approaching nucleophile, allowing for facile attack at the carbonyl center. This combination of strong electronic activation and minimal steric hindrance makes this compound a highly reactive substrate for studying nucleophilic acyl substitution.

Stereochemical Determinants in Reaction Pathways and Selectivity

The introduction of a fluorine atom at the C-2 position of the propionate group renders this carbon a chiral center. This structural feature means that reactions involving this compound can exhibit stereoselectivity, providing a platform for investigating how stereochemistry influences reaction outcomes. Such studies are particularly relevant in the context of enzymatic reactions and asymmetric synthesis. ontosight.ainih.gov

Assessing the stereoselectivity of reactions involving this compound requires specialized analytical techniques. The most common approach involves reacting the chiral ester with a chiral reagent or under the influence of a chiral catalyst and then analyzing the resulting product mixture. nih.gov

The enantiomeric excess (ee) or diastereomeric excess (de) of the products is the standard measure of selectivity. These values are typically determined using methods capable of distinguishing between stereoisomers:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase can separate enantiomers or diastereomers, allowing for their quantification.

NMR Spectroscopy: In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy can be used. The use of chiral shift reagents or chiral solvating agents can induce different chemical shifts for enantiomeric products, enabling their ratio to be determined.

Hydrolytic and Solvolytic Degradation Mechanisms in Controlled Research Environments

Hydrolysis and solvolysis are fundamental degradation pathways for esters, representing a nucleophilic acyl substitution reaction where water or another solvent molecule acts as the nucleophile. ontosight.ai The mechanistic pathway for the degradation of this compound in controlled research settings is highly sensitive to the pH of the medium. chemrxiv.orgchemrxiv.org

In acidic conditions , the reaction is subject to specific acid catalysis. The process begins with the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the weak nucleophile, water, leading to the formation of the tetrahedral intermediate and subsequent expulsion of 4-nitrophenol. chemrxiv.org

Under neutral conditions , a slower, uncatalyzed hydrolysis occurs. Studies on analogous p-nitrophenyl esters suggest that this reaction proceeds through a dissociative mechanism, with water acting as the nucleophile. chemrxiv.orgchemrxiv.org The reaction rate in mixed-solvent systems is often dependent on the concentration of water. mdpi.com

In basic conditions , the rate of hydrolysis is dramatically accelerated. emerginginvestigators.org The operative nucleophile is the much more potent hydroxide (B78521) ion (OH⁻), which readily attacks the electrophilic carbonyl carbon. This pathway is a bimolecular, base-promoted process that does not require prior activation of the ester. chemrxiv.orgchemrxiv.org The reaction proceeds efficiently to yield 2-fluoropropionate and the 4-nitrophenolate anion. nih.gov

Table 2: Summary of pH-Dependent Hydrolysis Mechanisms for p-Nitrophenyl Esters

| Condition | pH Range | Key Mechanistic Steps | Catalyst | Relative Rate |

|---|---|---|---|---|

| Acidic | Low pH (< 4) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O chemrxiv.orgchemrxiv.org | H₃O⁺ | Moderate |

| Neutral | pH ~ 4-8 | 1. Nucleophilic attack by H₂O 2. Dissociative mechanism mdpi.comchemrxiv.org | None (Water) | Slow |

| Basic | High pH (> 8) | 1. Nucleophilic attack by OH⁻ emerginginvestigators.orgchemrxiv.org | OH⁻ | Fast |

Investigations into Reductive Transformations and Specific Derivatization Reactions for Research Applications

The unique chemical architecture of this compound, featuring a reactive ester linkage and a reducible nitro group, has prompted investigations into its transformations for various research applications. These studies primarily focus on the selective reduction of the nitro group to an amino group and the use of the compound as a derivatizing agent for biomolecules.

The reduction of the nitro group on the phenyl ring of this compound to an amine is a key transformation that yields 4-aminophenyl 2-fluoropropionate. This product retains the ester functionality, which can be valuable for subsequent chemical modifications. However, achieving this selectivity can be challenging, as many reducing agents can also cleave the ester bond. Research into the selective reduction of nitroarenes bearing ester groups has identified several effective methodologies. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 4-nitrophenyl esters.

One successful approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal salt, such as iron(II) chloride (FeCl₂). This combination has been shown to chemoselectively reduce the nitro group in various ester-substituted nitroarenes with high yields. Another effective method is catalytic transfer hydrogenation. This technique utilizes a hydrogen donor, like formic acid or hydrazine, in the presence of a catalyst, such as cobalt oxide-based nanomaterials. This method has demonstrated remarkable chemoselectivity, tolerating a wide range of functional groups, including esters.

These reductive transformations are significant as they provide a pathway to bifunctional molecules. The resulting 4-aminophenyl 2-fluoropropionate, for instance, possesses a nucleophilic amino group that can be used for further derivatization, and an ester group that can act as a leaving group in reactions with nucleophiles.

In addition to undergoing reductive transformations, this compound and its analogs serve as important derivatization reagents, particularly in the field of biochemistry and proteomics. The 4-nitrophenyl group is an excellent leaving group, making the ester susceptible to nucleophilic attack by amino groups on proteins and peptides. This reactivity is harnessed to covalently label biomolecules.

A significant application is in the radiolabeling of peptides for positron emission tomography (PET) imaging. The radiofluorinated version of this compound allows for the attachment of the fluorine-18 (B77423) (¹⁸F) radioisotope to a peptide of interest. Comparative studies have shown that 4-nitrophenyl (PNP) activated esters are often superior to other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, for this purpose. PNP esters exhibit greater stability and provide higher and more consistent yields in acylation reactions with biomolecules. nih.gov

Furthermore, the principles of using activated esters like this compound are central to activity-based protein profiling (ABPP). In ABPP, these reagents can be used to design chemical probes that react with the active sites of specific enzymes, allowing for their identification and functional characterization within complex biological systems. While not a direct derivatization of the compound itself, the underlying chemistry is pivotal. The compound can be used as a substrate in enzymatic assays to study serine hydrolases and other esterases. ontosight.ai

The derivatization reactions are crucial for introducing specific tags (e.g., fluorescent dyes, biotin, or radioisotopes) onto biomolecules, enabling their detection, quantification, and the study of their interactions and functions.

Reductive Transformation of 4-Nitrophenyl Esters

| Reactant (General) | Reagents/Catalyst | Product (General) | Key Features |

| 4-Nitrophenyl ester | NaBH₄, FeCl₂ | 4-Aminophenyl ester | High chemoselectivity, good yields. |

| 4-Nitrophenyl ester | Formic Acid, Co₃O₄-NGr@C | 4-Aminophenyl ester | Excellent chemoselectivity, tolerates various functional groups. rsc.org |

| 4-Nitrophenyl ester | Hydrazine, Metal Catalyst (e.g., Pd, Pt) | 4-Aminophenyl ester | Common method for nitro group reduction. |

Derivatization Applications of 4-Nitrophenyl Esters

| Application | Reagent Type | Target Molecule | Purpose |

| Peptide Radiolabeling | ¹⁸F-labeled 4-Nitrophenyl ester | Peptides | Positron Emission Tomography (PET) Imaging. nih.gov |

| Protein Labeling | 4-Nitrophenyl ester derivative | Proteins | Covalent modification for functional studies. |

| Enzyme Activity Assays | This compound | Serine Hydrolases | Substrate to measure enzyme kinetics and inhibition. ontosight.ai |

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Nitrophenyl 2 Fluoropropionate in Research

Chromatographic Techniques for Purity Assessment and Stereochemical Analysis

Chromatographic methods are indispensable for both the purification of 4-nitrophenyl 2-fluoropropionate from reaction mixtures and for the critical analysis of its purity, including the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Product Purification and Analysis

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the purification and purity assessment of this compound. Following synthesis, semi-preparative and preparative HPLC are often employed to isolate the target compound from starting materials, byproducts, and other impurities. rsc.org Analytical HPLC is then used to determine the chemical purity of the final product, which is often required to be high (e.g., 95%) for subsequent applications. sigmaaldrich.com

Reversed-phase HPLC is a common mode used for analysis. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.orgresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is frequently accomplished using a UV detector, as the nitrophenyl group in the molecule provides a strong chromophore. rsc.org

Table 1: Illustrative HPLC Systems for Analysis of Related Compounds

| Component | Example Specification | Purpose |

|---|---|---|

| HPLC System | Agilent 1100 or 1200 series | Provides precise solvent delivery and sample injection for reproducible analysis and purification. rsc.org |

| Pump | Knauer 1050 | Delivers the mobile phase at a constant flow rate for preparative high-performance liquid radiochemical chromatography (HPLRC). rsc.org |

| Detector | UV Detector (e.g., Agilent, Knauer 2500) | Monitors the column effluent for UV-absorbing compounds like this compound. rsc.org |

| Column | Reversed-phase polymeric or silica-based (e.g., C18) | Separates the compound of interest from impurities based on polarity. rsc.orgresearchgate.net |

| Software | System-specific (e.g., Agilent ChemStation) | Controls the instrument, acquires data, and performs analysis. |

Chiral HPLC for Enantiomeric Excess Determination and Racemization Monitoring

Since this compound possesses a chiral center at the C2 position of the propionate (B1217596) moiety, it exists as a pair of enantiomers (R and S). These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. youtube.com Therefore, the ability to separate and quantify them is crucial. Chiral HPLC is the gold standard for this purpose. mdpi.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.comsigmaaldrich.com Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly used. mdpi.comsigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. youtube.comsigmaaldrich.com By analyzing the peak areas of the separated enantiomers, the enantiomeric excess (ee) of a sample can be accurately determined. This is vital for monitoring potential racemization during synthesis or storage.

Radio-Thin Layer Chromatography (Radio-TLC) for Radiochemical Purity of Labeled Analogs

For applications in Positron Emission Tomography (PET), this compound is often labeled with the radionuclide fluorine-18 (B77423) to produce 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP). nih.gov After radiosynthesis, it is imperative to determine the radiochemical purity, which is the proportion of the total radioactivity in the desired chemical form. Radio-Thin Layer Chromatography (Radio-TLC) is a rapid and effective method for this analysis.

In Radio-TLC, the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. rsc.org The different components of the mixture travel up the plate at different rates. The distribution of radioactivity on the developed plate is then measured using a radio-TLC scanner. This allows for the quantification of the desired [¹⁸F]NFP relative to radioactive impurities, such as unreacted [¹⁸F]fluoride.

Spectroscopic Approaches for Comprehensive Structural Elucidation and Kinetic Monitoring

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural picture. rsc.orgrsc.org

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the nitrophenyl ring and the protons of the fluoropropionate group will appear at characteristic chemical shifts.

¹³C NMR: Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is particularly valuable. huji.ac.il Fluorine-19 is a 100% abundant, spin-1/2 nucleus, making it highly sensitive. huji.ac.il The ¹⁹F NMR spectrum provides a direct confirmation of the fluorine atom's presence and its chemical environment. nih.gov Furthermore, heteronuclear coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-coupling) provides crucial information for assigning the structure. epa.gov

Table 2: Representative NMR Data for Fluorinated Nitrophenyl Analogs

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 8.34 (d, J=8.9 Hz, 2H) | Doublet | Protons ortho to the nitro group on the phenyl ring |

| 7.43 (d, J=8.9 Hz, 2H) | Doublet | Protons meta to the nitro group on the phenyl ring | |

| 5.39 (d, J=46.8 Hz, 2H) | Doublet | Fluoromethyl protons (example data) rsc.org | |

| ¹³C NMR | 166.4 (d, J=248.1 Hz) | Doublet | Carbon bearing fluorine (example data) rsc.org |

| 155.6 | Singlet | Carbon attached to the ester oxygen | |

| 145.7 | Singlet | Carbon bearing the nitro group | |

| 125.4 | Singlet | Aromatic CH | |

| 122.5 | Singlet | Aromatic CH | |

| 82.2 (d, J = 171.2 Hz) | Doublet | Fluoromethyl carbon (example data) rsc.org | |

| ¹⁹F NMR | -58.71 (d, J=5.6 Hz) | Doublet | Fluorine nucleus (example data) rsc.org |

Note: This table is illustrative, based on data for similar structures found in the literature. rsc.orgrsc.org Exact values for this compound would require experimental determination.

Mass Spectrometry (MS) Techniques (e.g., EI-MS, ESI-MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS): EI is a hard ionization technique that often leads to extensive fragmentation of the molecule. nih.gov While this can sometimes make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, which can be useful for structural confirmation by comparison with spectral libraries. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. nih.govrsc.org This makes it ideal for accurately determining the molecular weight of the parent compound. researchgate.net High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental formula. rsc.org Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation, which helps to elucidate the structure by analyzing the resulting product ions. rsc.orgresearchgate.net

UV-Visible Spectrophotometry for Real-Time Monitoring of Reaction Kinetics (e.g., 4-Nitrophenol (B140041) Release)

UV-Visible spectrophotometry stands as a cornerstone technique for monitoring the real-time kinetics of reactions involving this compound. This is particularly true for its hydrolysis, a reaction of significant interest in various biochemical and organic chemistry studies. The principle of this application hinges on the distinct spectral properties of the reactant and one of its hydrolysis products, 4-nitrophenol.

The hydrolysis of this compound yields 2-fluoropropionic acid and 4-nitrophenol. In aqueous solutions, particularly under neutral to basic conditions, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion. This anion exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically around 400 nm, a characteristic that distinguishes it from the largely colorless reactant, this compound.

By monitoring the increase in absorbance at this specific wavelength over time, researchers can quantitatively track the formation of 4-nitrophenol and, consequently, determine the rate of the hydrolysis reaction. This method is widely adopted for studying enzyme kinetics, where this compound can serve as a substrate for various esterases and lipases. ontosight.ai The rate of product formation is directly proportional to the enzyme's activity under given conditions.

Detailed Research Findings:

While specific kinetic data for the hydrolysis of this compound is not extensively published, the methodology is well-established through studies of analogous compounds like 4-nitrophenyl acetate (B1210297) and 4-nitrophenyl β-D-glucoside. amazonaws.com For instance, in a typical enzymatic assay, the reaction would be initiated by adding the enzyme to a buffered solution containing a known concentration of this compound. The absorbance at 400 nm is then recorded at regular intervals.

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. By varying the substrate concentration and measuring the corresponding initial rates, key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) can be determined.

Illustrative Data Table for Enzyme-Catalyzed Hydrolysis:

| Substrate Concentration (µM) | Initial Rate (Absorbance units/min) |

| 10 | 0.015 |

| 25 | 0.035 |

| 50 | 0.062 |

| 100 | 0.098 |

| 200 | 0.135 |

| 400 | 0.155 |

| 800 | 0.160 |

This data can then be used to generate a Michaelis-Menten plot and a Lineweaver-Burk plot to derive the kinetic constants of the enzyme for this particular substrate.

Specialized Analytical Techniques for Probing Chemical Behavior in Research Contexts (e.g., Temperature-Dependent Impedance Spectroscopy for Reactivity)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique that provides insights into the electrical properties of a system and the kinetics of electrochemical processes. While less common than UV-Vis spectrophotometry for studying simple hydrolysis, EIS, particularly when performed as a function of temperature, can offer a deeper understanding of the reactivity of this compound.

This method involves applying a small amplitude alternating potential to an electrochemical cell containing the sample and measuring the resulting current. The impedance, which is the frequency-dependent resistance to the current flow, is measured over a range of frequencies. The data is often represented in Nyquist or Bode plots.

Temperature-Dependent Studies:

Conducting EIS measurements at different temperatures allows for the determination of the activation energy of the hydrolysis process. As the temperature increases, the rate of hydrolysis is expected to increase, leading to faster changes in the impedance spectrum. By analyzing the temperature dependence of the charge transfer resistance, a component of the impedance that is related to the reaction kinetics, one can elucidate the thermodynamic parameters of the reaction.

Illustrative Data Table for Temperature-Dependent Impedance Analysis:

| Temperature (°C) | Charge Transfer Resistance (Ω) | Reaction Rate Constant (s⁻¹) |

| 25 | 15,200 | 0.0018 |

| 35 | 9,800 | 0.0045 |

| 45 | 6,300 | 0.0112 |

| 55 | 4,100 | 0.0278 |

This data can be used to construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy for the hydrolysis of this compound, providing valuable information about the energy barrier of the reaction.

Theoretical and Computational Studies of 4 Nitrophenyl 2 Fluoropropionate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule like 4-nitrophenyl 2-fluoropropionate at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and its implications for chemical behavior.

For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules. nih.gov Such calculations can predict a variety of molecular properties.

Key Research Findings from Analogous Systems:

Optimized Geometry: The first step is to determine the molecule's most stable three-dimensional structure by finding the minimum energy conformation. Bond lengths, bond angles, and dihedral angles are calculated. For instance, in a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, X-ray crystallography revealed that the carboxylate and nitro groups are rotated relative to the benzene (B151609) ring by 60.53° and 6.4°, respectively. researchgate.net Similar calculations for this compound would reveal the preferred orientation of the 2-fluoropropionate group relative to the nitrophenyl ring.

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. In studies of 4-nitropicolinic acid, the electron-withdrawing nitro group was found to stabilize both the HOMO and LUMO levels compared to the gas phase. academicjournals.org A similar effect would be expected for this compound.

Reactivity Descriptors: From the electronic structure, reactivity indices can be derived. The distribution of electrostatic potential on the molecular surface, for example, highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the carbonyl carbon of the ester group would be identified as a primary site for nucleophilic attack, a key step in its hydrolysis. mdpi.com

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands to specific molecular motions.

Below is an interactive table summarizing the types of data that would be generated from DFT calculations for this compound, based on typical findings for similar molecules.

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Negative value (e.g., -8 to -9 eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Negative value (e.g., -2 to -3 eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Typically 5-6 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | Non-zero value (e.g., 3-5 Debye) | Quantifies the overall polarity of the molecule. |

| Key Bond Lengths | C=O: ~1.20 Å, C-O: ~1.35 Å, C-F: ~1.39 Å | Provides the fundamental geometry of the molecule. |

| Mulliken Atomic Charges | Positive on carbonyl C, negative on O atoms | Indicates sites prone to nucleophilic or electrophilic attack. |

Molecular Dynamics Simulations for Understanding Solvent Interactions and Reaction Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This method is invaluable for understanding how this compound behaves in a solution, which is its typical environment in biochemical assays. emerginginvestigators.org

An MD simulation would involve placing a model of this compound into a simulated box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are governed by a force field, a set of parameters that describe the potential energy of the system.

Key Research Findings from Analogous Systems:

Solvation Shell Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute. Studies on other nitrophenols have shown that polar solvents like water form structured hydrogen-bonding networks around the nitro and ester groups. pku.edu.cn This solvation shell can significantly impact the substrate's accessibility and reactivity.

Conformational Dynamics: In solution, the molecule is not static. MD simulations track the fluctuations in bond lengths, angles, and dihedrals, revealing the accessible conformations of this compound. This is particularly important for understanding how the flexible ester linkage orients itself within an enzyme's active site.

Solvent Effects on Reactivity: The reaction environment is critical. For example, MD simulations of lipase-catalyzed hydrolysis of 4-nitrophenyl acetate (B1210297) showed that low concentrations of methanol (B129727) could enhance enzymatic activity, and the simulations revealed that the enzyme's conformational stability in methanol was similar to that in water. emerginginvestigators.org For this compound, MD could be used to study how different solvents or co-solvents affect its stability and presentation to a catalyst.

This interactive table illustrates the kind of data obtained from MD simulations.

| Parameter | Simulated Observation | Significance |

| Radial Distribution Function (g(r)) | Peaks indicating structured water around nitro/ester groups. | Describes the organization of the solvent shell. |

| Root-Mean-Square Deviation (RMSD) | Fluctuations around the average structure over time. | Measures the molecule's structural stability in solution. |

| Solvent Accessible Surface Area (SASA) | Changes in SASA for different functional groups. | Indicates which parts of the molecule are exposed to the solvent. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds with water. | Quantifies the specific interactions with the solvent. |

Computational Modeling of Stereochemical Influences on Reaction Pathways and Transition State Geometries

The presence of a chiral center at the C2 position of the propionate (B1217596) moiety (due to the fluorine atom) means that this compound exists as two enantiomers, (R)- and (S)-. Computational modeling is essential for understanding how this stereochemistry influences its reactivity, particularly in enzyme-catalyzed reactions which are often highly stereoselective.

This analysis is frequently performed using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, especially when studying reactions within an enzyme. In a QM/MM simulation, the reacting parts of the system (the substrate and the key amino acid residues of the enzyme) are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with computationally less expensive molecular mechanics.

Key Research Findings from Analogous Systems:

Modeling Reaction Mechanisms: For the hydrolysis of an ester, computational methods can map out the entire reaction pathway, including the formation of the tetrahedral intermediate and the final release of the products (4-nitrophenol and 2-fluoropropionic acid). diva-portal.org

Transition State Analysis: The highest energy point on the reaction pathway is the transition state. QM/MM calculations can determine the precise geometry and energy of the transition state for both the (R)- and (S)-enantiomers. Differences in these transition state energies explain the stereoselectivity of a reaction; the enantiomer with the lower activation energy will react faster.

Enzyme-Substrate Interactions: Modeling can visualize how each enantiomer fits into an enzyme's active site. For example, the fluorine atom and the methyl group of the two enantiomers will have different spatial orientations. These differences can lead to favorable or unfavorable (steric clash) interactions with the amino acid residues in the active site, explaining why an enzyme might prefer one enantiomer over the other. Studies on the design of esterases have highlighted the importance of a precisely shaped active site for stabilizing the tetrahedral intermediate. mdpi.comresearchgate.net

The following interactive table summarizes the expected computational findings related to the stereochemistry of this compound in a hypothetical enzymatic reaction.

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Significance |

| Docking Score (in enzyme) | e.g., -8.5 kcal/mol | e.g., -7.2 kcal/mol | Predicts the preferred binding orientation and affinity. |

| Activation Energy (QM/MM) | e.g., 15 kcal/mol | e.g., 20 kcal/mol | A lower barrier indicates a faster reaction rate. |

| Key Transition State Distance | e.g., Nucleophile-Carbonyl C distance of ~2.1 Å | e.g., Nucleophile-Carbonyl C distance of ~2.3 Å | Describes the geometry of the reaction at its peak energy. |

| Interactions with Active Site | e.g., F atom forms a favorable halogen bond. | e.g., Methyl group has a steric clash with a residue. | Explains the molecular basis of stereoselectivity. |

Applications of 4 Nitrophenyl 2 Fluoropropionate As a Research Tool and Precursor

Role as an Activated Building Block in Fundamental Organic Synthesis Research

In the realm of organic chemistry, 4-nitrophenyl esters are well-established as effective activating groups for carboxylic acids, facilitating nucleophilic acyl substitution reactions. This reactivity profile makes 4-nitrophenyl 2-fluoropropionate a useful building block for the synthesis of more complex molecules and for the chemical modification of existing compounds.

Precursor in the Synthesis of More Complex Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly alter their chemical, physical, and biological properties. As such, fluorinated compounds are of great interest in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of more complex fluorinated molecules by providing a readily transferable 2-fluoropropionyl group. The 4-nitrophenyl group acts as a good leaving group, allowing for the facile reaction of the ester with various nucleophiles, such as amines or alcohols, to form the corresponding amides or esters. This strategy provides a straightforward method for incorporating the fluorinated moiety into a larger molecular scaffold. While the primary research focus has been on its radiolabeled applications, the fundamental reactivity of the compound as a fluorinated building block is a key aspect of its utility.

Application in Derivatization Strategies for Chemical Functionalization Studies

Derivatization is a common technique used to modify the chemical structure of a compound to enhance its properties for analysis or to study its function. The activated ester functionality of this compound makes it a suitable reagent for derivatization. It can be used to attach a 2-fluoropropionyl tag to molecules containing nucleophilic functional groups. This type of chemical functionalization can be employed for various purposes, such as altering the lipophilicity of a molecule to study its membrane permeability or introducing a fluorine atom to serve as a spectroscopic probe for ¹⁹F NMR studies. The 4-nitrophenyl group's utility as a leaving group facilitates these derivatization reactions under relatively mild conditions.

Utilization in Radiochemistry for ¹⁸F-Labeled Probes in Preclinical Imaging Research

The most prominent and well-documented application of this compound is in the field of radiochemistry, specifically in the synthesis of ¹⁸F-labeled probes for Positron Emission Tomography (PET) imaging. In this context, the compound is referred to as 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) and serves as a prosthetic group, a small molecule that is first radiolabeled and then conjugated to a larger biomolecule.

Conjugation to Peptides and Amino Acids for Positron Emission Tomography (PET) Tracer Development

[¹⁸F]NFP is widely used for the ¹⁸F-labeling of peptides and amino acids to create PET tracers for in vivo imaging. snmjournals.orgnih.gov The process involves the reaction of the radiolabeled [¹⁸F]NFP with a primary or secondary amine group on the peptide or amino acid, resulting in the formation of a stable amide bond. This method has been instrumental in the development of various PET tracers targeting specific biological processes.

A notable example is the synthesis of [¹⁸F]Galacto-RGD, a tracer used for imaging the expression of αvβ3 integrin, a receptor often overexpressed in cancer cells. snmjournals.org The RGD (Arginine-Glycine-Aspartic acid) peptide sequence specifically binds to this integrin. By conjugating [¹⁸F]NFP to a glycosylated RGD peptide, researchers can visualize and quantify the distribution of αvβ3 integrin in preclinical models, which is valuable for cancer diagnosis and monitoring treatment response.

| Labeled Peptide/Tracer | Target | Application in PET Imaging |

| [¹⁸F]Galacto-RGD | αvβ3 integrin | Imaging of angiogenesis and tumor progression |

| [¹⁸F]FP-Gluc-TOCA | Somatostatin receptors | Imaging of neuroendocrine tumors |

Investigations of Receptor-Targeting and Enzyme-Substrate Interactions in in vitro and in vivo Animal Models

Once a peptide or other biomolecule is labeled with ¹⁸F using [¹⁸F]NFP, the resulting PET tracer can be used to investigate a wide range of biological phenomena in both laboratory (in vitro) and living animal (in vivo) models. These studies provide crucial information about disease mechanisms and the efficacy of potential therapies.

The high affinity and specificity of the labeled peptides for their target receptors allow for the non-invasive visualization and quantification of receptor density and distribution. For instance, PET imaging with [¹⁸F]GalactoRGD has been used in animal models to assess the expression of αvβ3 integrin in tumors, providing insights into tumor growth and response to anti-angiogenic therapies. Beyond receptor mapping, ¹⁸F-labeled probes can also be designed to study enzyme-substrate interactions. A radiolabeled substrate can be administered, and its metabolic fate can be tracked in vivo, providing a measure of enzyme activity in specific tissues or organs.

Development of Novel Radiofluorination Strategies for Biomolecules in Research Settings

The development of efficient and reliable methods for introducing ¹⁸F into biomolecules is a continuous area of research in radiochemistry. [¹⁸F]NFP has played a role in the evolution of these strategies. Research has focused on optimizing the synthesis of [¹⁸F]NFP itself, with the development of a one-step synthesis from 4-nitrophenyl 2-bromopropionate, which significantly improves the radiochemical yield and reduces the synthesis time. snmjournals.org

Furthermore, comparative studies have been conducted to evaluate the efficacy of 4-nitrophenyl esters, like [¹⁸F]NFP, against other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, for the acylation of biomolecules. These investigations have demonstrated that 4-nitrophenyl activated esters can be superior synthons for indirect radiofluorination, offering favorable stability and acylation kinetics. This research contributes to the development of more robust and efficient "kit-like" labeling procedures for the routine production of ¹⁸F-labeled peptides for clinical and preclinical research.

| Radiofluorination Strategy | Precursor | Key Advantage |

| One-step [¹⁸F]NFP synthesis | 4-Nitrophenyl 2-bromopropionate | Improved radiochemical yield and reduced synthesis time |

| Comparison of activated esters | [¹⁸F]NFP vs. [¹⁸F]TFP esters | PNP esters show favorable stability and acylation kinetics |

Application as a Model Substrate in Enzymatic Research and Kinetic Assays

Extensive literature searches did not yield specific studies detailing the use of this compound as a model substrate for the enzymatic research of esterases and lipases. While 4-nitrophenyl esters with various acyl chains are commonly employed as chromogenic substrates to measure and characterize the activity of these enzymes, no specific kinetic data or detailed research findings for this compound were found.

The general principle of using 4-nitrophenyl esters in these assays relies on the release of the yellow-colored 4-nitrophenolate (B89219) anion upon hydrolytic cleavage of the ester bond by an enzyme. The rate of formation of this anion can be monitored spectrophotometrically to determine enzyme activity. The choice of the acyl group in the 4-nitrophenyl ester allows for the investigation of substrate specificity of different esterases and lipases.

Studies of Esterase and Lipase Activity and Specificity

There is no specific information available in the reviewed literature regarding the use of this compound to study the activity and specificity of esterases and lipases. Research in this area typically utilizes a range of 4-nitrophenyl esters with varying acyl chain lengths, such as acetate (B1210297), butyrate, and palmitate, to probe the substrate preferences of these enzymes. This allows researchers to classify these enzymes based on their affinity for short, medium, or long-chain fatty acid esters. However, no such studies were identified that specifically included this compound in their substrate panels.

Probing Enzyme-Substrate Specificity and Catalytic Mechanisms with Fluorinated Analogs

The introduction of fluorine into a substrate molecule can be a powerful tool for probing enzyme-substrate interactions and catalytic mechanisms. The high electronegativity and small size of the fluorine atom can introduce significant electronic effects with minimal steric perturbation. This strategy is often used to create substrate analogs that can help elucidate the electronic environment of the enzyme's active site and the nature of the transition state during catalysis.

While this is a common technique in enzymology, no specific research was found that employs this compound for this purpose. One study mentioned the synthesis and application of 4-nitrophenyl 2-[¹⁸F]fluoropropionate for the radiolabeling of biomolecules, but it did not investigate its interactions with esterases or lipases or use it as a probe for enzymatic mechanisms. nih.gov Therefore, there are no detailed research findings or data to report on how the 2-fluoro substitution in this compound influences its interaction with esterases or lipases or what insights it might provide into their catalytic mechanisms.

Future Directions and Emerging Research Avenues for 4 Nitrophenyl 2 Fluoropropionate

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

Future research is expected to focus on creating more efficient and stereoselective methods for synthesizing 4-nitrophenyl 2-fluoropropionate and its derivatives. Current synthetic strategies, while effective, can be complex and may not always yield the desired stereoisomer with high purity. The development of novel catalytic systems and asymmetric synthesis approaches will be crucial for producing enantiomerically pure forms of the compound. This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer.

Researchers are exploring various strategies to achieve this, including the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the fluorination step. Furthermore, investigations into enzymatic resolutions and other biocatalytic methods could provide greener and more efficient alternatives to traditional chemical synthesis. A deeper understanding of the reaction mechanisms will also pave the way for the rational design of synthetic routes with improved yields and selectivity.

Exploration of Expanded Applications in Chemical Biology Research and Probe Development

This compound has already proven to be a valuable tool in chemical biology, particularly as a substrate for studying enzyme activity. ontosight.ai Future research will likely see an expansion of its use in the development of sophisticated chemical probes to investigate a wider range of biological processes. Its utility as a reactive handle for attaching fluorine-18 (B77423), a positron-emitting isotope, makes it an attractive building block for creating new positron emission tomography (PET) imaging agents.

The development of novel probes based on the this compound scaffold could enable researchers to visualize and quantify the activity of specific enzymes in living organisms. This has significant implications for understanding disease mechanisms and for the development of new diagnostic and therapeutic strategies. Furthermore, the unique properties of the fluorine atom can be exploited to design probes with enhanced metabolic stability and altered pharmacokinetic profiles.

Advancements in Automated Radiosynthesis and Quality Control for High-Throughput Research Applications

The increasing demand for this compound-based radiotracers in preclinical research necessitates the development of automated and high-throughput radiosynthesis methods. nih.govunimelb.edu.auansto.gov.au Manual synthesis can be time-consuming and may lead to variability between batches. Automated systems offer the potential for rapid, reproducible, and high-yield production of radiolabeled compounds, which is essential for large-scale screening and preclinical studies. rsc.org

Integration with Advanced Imaging Modalities and Multimodal Probes in Preclinical Research Settings

The future of in vivo imaging lies in multimodal approaches that combine the strengths of different imaging techniques. nih.govnih.gov this compound, with its potential for radiolabeling, is well-suited for integration into multimodal imaging strategies. By combining PET with other modalities such as magnetic resonance imaging (MRI) or fluorescence imaging, researchers can obtain complementary anatomical and functional information. nih.govnih.gov

The development of single probes that can be detected by multiple imaging modalities is a particularly exciting area of research. nih.govnih.gov These multimodal probes can provide a more comprehensive picture of biological processes and can reduce the number of imaging agents that need to be administered. nih.gov For example, a probe incorporating both a radioactive isotope for PET and a fluorescent tag for optical imaging could be used to study biological processes at both the whole-body and cellular levels. The integration of this compound-based probes with advanced imaging technologies will undoubtedly lead to new insights into biology and disease.

Q & A

Basic: What synthetic routes are available for preparing 4-Nitrophenyl 2-fluoropropionate, and how can reaction conditions be optimized for high purity?

Methodological Answer:

this compound (NFP) is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-nitrophenyl esters (e.g., 4-nitrophenyl sulfonate) with potassium fluoride under anhydrous conditions to introduce the fluorine atom . Optimization includes:

- Temperature control : Refluxing in aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 24 hours to ensure complete substitution .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) to isolate the product from unreacted precursors .

- Yield improvement : Use of excess potassium fluoride (1.5–2 equivalents) and molecular sieves to absorb moisture, preventing hydrolysis .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- HPLC : For assessing purity (>98%) using a UV detector at 254 nm, with retention time comparison against a reference standard .

- Nuclear Magnetic Resonance (NMR) : NMR to confirm fluorine incorporation (δ ~ -200 ppm for CF groups in related compounds) and NMR to verify ester and aromatic proton signals .

- X-ray crystallography : To resolve stereochemical ambiguities and confirm molecular geometry, as demonstrated in structurally similar nitro-phenyl compounds .

Advanced: How does the stereochemistry of this compound influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The fluorine atom’s electronegativity enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines in peptide coupling). However, steric hindrance from the 4-nitrophenyl group can reduce accessibility. To address this:

- Chiral synthesis : Use enantiomerically pure precursors (e.g., (R)- or (S)-2-fluoropropionic acid) to control stereochemistry, critical for biological targeting .

- Kinetic studies : Compare reaction rates of stereoisomers with model nucleophiles (e.g., glycine methyl ester) under identical conditions to quantify steric/electronic effects .

Advanced: What are the challenges in utilizing this compound as a precursor for 18F^{18}\text{F}18F-labeled compounds in PET imaging?

Methodological Answer:

NFP is used to introduce into peptides via fluoroacylation. Key challenges include:

- Radiolabeling efficiency : Optimize reaction time (<30 minutes) and temperature (40–60°C) to balance incorporation and compound stability .

- Automated synthesis : Implement multi-stage platforms (e.g., iPHASE Flexlab) to streamline purification and minimize radiation exposure .

- Purification : Use solid-phase extraction (SPE) cartridges or semi-preparative HPLC to isolate -labeled products from unreacted NFP .

Advanced: How can researchers resolve contradictions in reactivity data when using this compound under varying experimental conditions?

Methodological Answer:

Discrepancies in reactivity (e.g., unexpected hydrolysis rates or side reactions) require systematic validation:

- Controlled experiments : Replicate reactions in anhydrous vs. humid conditions to assess moisture sensitivity .

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to identify dielectric effects on reaction pathways .

- Cross-validation : Combine HPLC, mass spectrometry, and NMR to track degradation products and intermediate species .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., 4-nitrophenol) .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste according to institutional guidelines .

Advanced: How does the electronic nature of the 4-nitrophenyl group affect the reactivity of this compound in comparison to other aryl esters?

Methodological Answer:

The electron-withdrawing nitro group enhances the electrophilicity of the ester carbonyl, making NFP more reactive than non-nitrated analogs (e.g., phenyl 2-fluoropropionate). This is demonstrated by:

- Comparative kinetics : Measure pseudo-first-order rate constants for reactions with nucleophiles (e.g., butylamine) in polar solvents .

- Computational modeling : Density functional theory (DFT) calculations to quantify charge distribution at the carbonyl carbon .

Advanced: What strategies can mitigate competing side reactions (e.g., hydrolysis) during the synthesis of derivatives from this compound?

Methodological Answer:

- Moisture control : Conduct reactions under inert gas (N/Ar) and use anhydrous solvents .

- Catalytic additives : Employ scavengers (e.g., molecular sieves) or mild bases (e.g., triethylamine) to neutralize liberated 4-nitrophenol .

- Low-temperature reactions : Perform acylations at 0–4°C to slow hydrolysis while maintaining nucleophilic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.